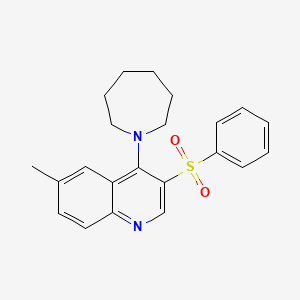
4-(Azepan-1-yl)-3-(benzenesulfonyl)-6-methylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “4-(Azepan-1-yl)benzaldehyde” has a molecular formula of C13H17NO and a molecular weight of 203.28 . Another related compound, “4-(azepan-1-yl)butanoic acid”, has a molecular formula of C10H19NO2 .
Molecular Structure Analysis
The molecular structure of “4-(Azepan-1-yl)benzaldehyde” consists of a benzaldehyde group attached to an azepan ring . The structure of “4-(azepan-1-yl)butanoic acid” consists of a butanoic acid group attached to an azepan ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, “4-(Azepan-1-yl)benzaldehyde” has a molecular weight of 203.28 , while “4-(azepan-1-yl)butanoic acid” has a molecular weight of 185.26 .Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of benzoazepinoisoquinolinones, which are related to the compound , involves ring-closing metathesis (RCM) of 3-arylisoquinolines. These compounds displayed potent cytotoxicity, although their effects were not directly related to topoisomerase I inhibition, suggesting a non-planar conformation that might prevent DNA intercalation (Van et al., 2011).
Pharmaceutical Applications
- Novel cycloalkylamino-1-carbonylbenzenesulfonamides, which share structural similarities with the queried compound, were synthesized for their inhibitory activity against human carbonic anhydrase II and VII. These findings highlight the potential of such structures in designing new isoform-selective inhibitors for therapeutic applications (Buemi et al., 2019).
Mechanistic Insights and Biological Activities
- Research into azepane derivatives as PKB inhibitors provides valuable insights into the structural optimization and biological activities of such compounds. These studies emphasize the importance of molecular modeling and crystallography in understanding the interaction between these molecules and biological targets (Breitenlechner et al., 2004).
Potential for Antiparasitic Activity
- A study on the synthesis and structural characterization of 1-benzenesulfonyl-2-methyl-1,2,3,4-tetrahydroquinoline derivatives revealed some compounds with activity against Trypanosoma cruzi and Plasmodium falciparum. This suggests that compounds with a similar structure might also hold potential for antiparasitic drug development (Pagliero et al., 2010).
Properties
IUPAC Name |
4-(azepan-1-yl)-3-(benzenesulfonyl)-6-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2S/c1-17-11-12-20-19(15-17)22(24-13-7-2-3-8-14-24)21(16-23-20)27(25,26)18-9-5-4-6-10-18/h4-6,9-12,15-16H,2-3,7-8,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJNROKWPRXGSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-tert-butyl 7-methyl 1-methyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5,7(4H)-dicarboxylate](/img/structure/B2799017.png)
![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2799018.png)
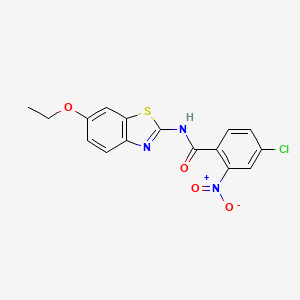
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2799020.png)
![methyl 2-(8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)
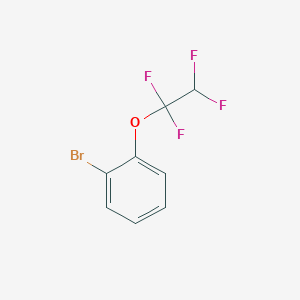
![N-(2,3-dimethylphenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2799023.png)
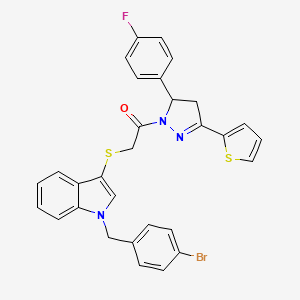

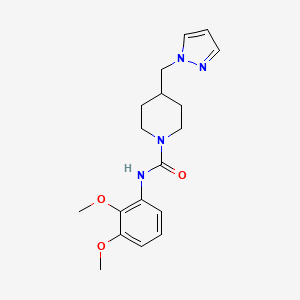
![2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide](/img/structure/B2799034.png)
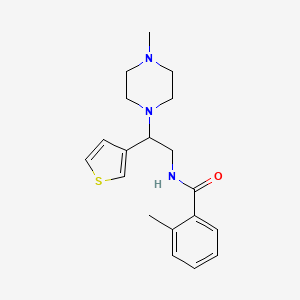
![N'-[(E)-(3-bromophenyl)methylidene]-4-[(3,4-dichlorobenzyl)oxy]benzenecarbohydrazide](/img/structure/B2799036.png)
![3-[3-(Methylamino)piperidin-1-yl]propanoic acid;dihydrochloride](/img/structure/B2799037.png)
